9-N-(2-Methoxyethyl)erythromycylamine is a derivative of erythromycin, a well-established macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. This compound features a methoxyethyl substituent at the nitrogen atom in the 9-position of the erythromycin structure, which is designed to enhance its pharmacological properties, potentially improving efficacy and reducing side effects compared to erythromycin itself. The compound is recognized for its antibacterial activity, particularly against Gram-positive bacteria, and has shown promise in clinical applications.
Erythromycin, the parent compound of 9-N-(2-Methoxyethyl)erythromycylamine, was first isolated in 1952 and has since been widely used in treating various bacterial infections. The modification to create 9-N-(2-Methoxyethyl)erythromycylamine aims to leverage the medicinal properties of erythromycin while enhancing its therapeutic profile.
9-N-(2-Methoxyethyl)erythromycylamine belongs to the class of macrolide antibiotics. These compounds are characterized by their large lactone ring structure and are primarily used for their antibacterial properties.
The synthesis of 9-N-(2-Methoxyethyl)erythromycylamine typically involves several key steps:
The synthesis may utilize solvents such as dimethylformamide or dimethyl sulfoxide, along with bases like sodium hydride or potassium carbonate to facilitate the reactions. The reaction conditions must be carefully controlled to optimize yield and purity.
The molecular formula for 9-N-(2-Methoxyethyl)erythromycylamine is , with a molecular weight of approximately 528.6 g/mol. The compound features a complex macrolide backbone typical of erythromycin derivatives, with specific modifications at the nitrogen atom.
9-N-(2-Methoxyethyl)erythromycylamine can undergo various chemical reactions typical for amines and macrolides:
Common reagents for these reactions include various acids and bases, along with oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.
The mechanism by which 9-N-(2-Methoxyethyl)erythromycylamine exerts its antibacterial effects is primarily through inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, blocking peptide translocation and preventing bacteria from synthesizing proteins necessary for their growth and replication.
Relevant data regarding these properties can be obtained from standard chemical databases and literature reviews on similar compounds.
9-N-(2-Methoxyethyl)erythromycylamine has several scientific applications:
The ongoing research into this compound continues to explore its full potential in clinical settings, particularly against resistant bacterial strains that pose significant challenges in modern medicine.
Macrolide antibiotics are characterized by a macrocyclic lactone ring (typically 12–16 atoms) linked to one or more deoxy sugars. Erythromycylamine derivatives belong to the 14-membered macrolide subclass, distinguished by the replacement of the C9 ketone with an amine group (–NH₂). This modification enables N-alkylation to generate compounds like 9-N-(2-methoxyethyl)erythromycylamine, which retains the core desosamine and cladinose sugar moieties essential for ribosomal binding [2] [4].
Table 1: Taxonomic Classification of Selected Macrolide Antibiotics
Compound Name | Lactone Ring Size | C9 Modification | Sugar Attachments |
---|---|---|---|
Erythromycin A | 14-membered | Ketone | Desosamine, Cladinose |
Roxithromycin | 14-membered | O-(2-Methoxyethyl)oxime | Desosamine, Cladinose |
Clarithromycin | 14-membered | 6-O-Methylation | Desosamine, Cladinose |
Azithromycin | 15-membered (azalide) | Nitrogen insertion | Desosamine |
9-N-(2-Methoxyethyl)erythromycylamine | 14-membered | 2-Methoxyethylamine | Desosamine, Cladinose |
This structural taxonomy highlights how erythromycylamine derivatives occupy a distinct niche: they maintain the 14-membered scaffold of erythromycin while introducing nitrogen-based modifications that alter electronic properties and steric accessibility at a critical ribosomal binding site [2] [4]. The 2-methoxyethyl side chain further enhances solubility and acid stability compared to unmodified erythromycylamine.
The development of erythromycylamine derivatives emerged from efforts to overcome erythromycin's acid instability and limited bioavailability. Initial work focused on protecting the C9 carbonyl from acid-catalyzed dehydration, leading to oxime derivatives like roxithromycin (1980s). Parallel research explored carbonyl reduction to erythromycylamine (9(S)-erythromycylamine), enabling N-alkylation to create hydrolytically stable analogs [1] [4].
A 1990 breakthrough documented the reductive alkylation of erythromycylamine using aliphatic aldehydes and sodium cyanoborohydride, generating a library of 9-N-alkyl derivatives. Among these, the 2-methoxyethyl variant demonstrated optimal balance between lipophilicity and polarity, enhancing tissue penetration while maintaining ribosomal affinity [1] [7]. Earlier work (1979) had established the feasibility of synthesizing complex C9-imino ethers of erythromycin, laying groundwork for advanced N-functionalization [3].
Table 2: Key Milestones in Erythromycylamine Derivative Development
Year | Innovation | Significance |
---|---|---|
1979 | Synthesis of 9-deoxy-11-deoxy-9,11-imino ethers | Demonstrated stability of C9 nitrogen modifications |
1990 | Reductive alkylation of erythromycylamine | Generated 9-N-propyl/ethyl/methoxyethyl derivatives |
2007 | Patent on deuterated 9-N-alkyl erythromycylamines | Extended pharmacokinetic optimization strategies |
The 9-N position serves as a strategic site for modulating three key pharmacological properties:
Table 3: Structure-Activity Relationships of 9-N-Alkyl Erythromycylamines
9-N-Substituent | Relative In Vitro Activity* | Acid Stability | Log P |
---|---|---|---|
Methyl | 0.8x | Moderate | 1.2 |
Ethyl | 1.2x | High | 1.8 |
n-Propyl | 1.5x (LY281389) | High | 2.3 |
2-Methoxyethyl | 1.4x | High | 1.9 |
Cyclopropylmethyl | 0.7x | High | 2.5 |
*Relative to erythromycin; data adapted from [1]
Synthetic routes typically involve reductive amination of erythromycylamine with 2-methoxyacetaldehyde under hydrogenation or cyanoborohydride conditions. The 9(S)-configuration is retained to preserve spatial alignment with the ribosomal target [1] [7]. This modification strategy exemplifies targeted molecular design to expand the utility of erythromycin-derived antibiotics against resistant pathogens.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7